Scaffold Privilege: [1,2,4]Triazolo[4,3-a]pyridine Core Validated as Kinase Inhibitor Pharmacophore Across Multiple Patent Families
The [1,2,4]triazolo[4,3-a]pyridine core of the target compound constitutes a validated kinase inhibitor scaffold distinct from the regioisomeric [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-b]pyridazine systems. Novartis AG's c-Met inhibitor program (EP-2755976-B1, US-9062045-B2) demonstrated that 3-thioether-substituted [1,2,4]triazolo[4,3-a]pyridines achieve nanomolar c-Met inhibition, with comparator compound JNJ-38877605 exhibiting c-Met IC₅₀ values of 8.6–9.5 nM in cellular proliferation assays using human MKN45 and mouse BAF3 cells [1][2]. The Chiesi p38 MAPK inhibitor patent (EP3004087B1) further confirms that [1,2,4]triazolo[4,3-a]pyridine derivatives bearing diverse substituents at the 3-position are productive kinase inhibitor scaffolds [3]. The target compound retains the identical [1,2,4]triazolo[4,3-a]pyridine core geometry shown to be productive in these industrial programs, distinguishing it from isomers with altered fusion patterns that exhibit different selectivity profiles.
| Evidence Dimension | Kinase inhibitory scaffold validation (c-Met cellular IC₅₀) |
|---|---|
| Target Compound Data | [1,2,4]triazolo[4,3-a]pyridine scaffold with 3-thioether-propanamide-p-tolyl architecture (no direct c-Met IC₅₀ reported for CAS 671199-04-5) |
| Comparator Or Baseline | JNJ-38877605 (triazolopyridine c-Met inhibitor from US-9062045-B2): cellular IC₅₀ = 8.6–9.5 nM; PF-04217903: c-Met EC₅₀ = 0.3 nM |
| Quantified Difference | Scaffold validated with nanomolar inhibitors; target compound structurally positioned within productive chemical space but lacking direct target engagement data |
| Conditions | c-Met inhibition measured in MKN45 human gastric cancer cells and BAF3 mouse cells by SRB/MTT assay after 72 h incubation |
Why This Matters
Procurement of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold in the specific 3-thioether configuration ensures alignment with validated kinase inhibitor pharmacophores, whereas regioisomeric triazolopyridines may exhibit irrelevant selectivity profiles for kinase-targeted screening cascades.
- [1] BindingDB Entry BDBM163243. US9062045, Comparator No. 1 (JNJ-38877605): c-Met cellular IC₅₀ = 9.5 nM (MKN45), 8.6 nM (BAF3-TPR-MET). View Source
- [2] BindingDB Entry BDBM50396934. US9062045, Comparator No. 3 (PF-04217903): c-Met EC₅₀ = 0.3 nM. View Source
- [3] Chiesi Farmaceutici S.p.A. EP3004087B1: Derivatives of [1,2,4]triazolo[4,3-a]pyridine as p38-MAP kinase inhibitors. View Source
